molecular formula C6H2BrF3N2O2 B578719 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine CAS No. 1214336-90-9

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine

Cat. No. B578719
M. Wt: 270.993
InChI Key: MJTPNVWLMZFFIU-UHFFFAOYSA-N
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Description

“2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H2BrF3N2O2 . It is a solid substance and is used as a substrate in various chemical reactions .


Synthesis Analysis

The synthesis of “2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” and its derivatives has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” can be represented by the InChI code 1S/C6H2BrF3N2O2/c7-5-4 (6 (8,9)10)1-3 (2-11-5)12 (13)14/h1-2H . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the molecule, along with carbon and hydrogen .


Chemical Reactions Analysis

“2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This suggests that it can participate in arylation reactions.


Physical And Chemical Properties Analysis

“2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” is a solid substance . It has a molecular weight of 270.99 g/mol . The compound’s InChI key is WHTGDIMWBUVWJS-UHFFFAOYSA-N .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Results or Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Synthesis of Crop-Protection Products

  • Application Summary : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
  • Results or Outcomes : The production data estimated from the i-map Sigma database suggests that 2,3,5-DCTF is widely used in the synthesis of crop-protection products .

3. Palladium-Catalyzed α-Arylation

  • Application Summary : 2-Bromo-5-(trifluoromethyl)pyridine is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .

4. Pharmaceutical Intermediate

  • Application Summary : 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is used as a pharmaceutical intermediate .

5. Synthesis of Fluorinated Organic Chemicals

  • Application Summary : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . Indeed, the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
  • Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

6. Palladium-Catalyzed α-Arylation

  • Application Summary : 2-Bromo-5-(trifluoromethyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .

Safety And Hazards

The safety data sheet for “2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

2-bromo-3-nitro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTPNVWLMZFFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673512
Record name 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine

CAS RN

1214336-90-9
Record name 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Nitro-5-(trifluoromethyl)pyridin-2-ol (31.00 g, 149 mmol) was dissolved in acetonitrile (250 ml) to give a dark brown solution. Phosphorus(V) oxybromide (85 g, 298 mmol) was added and the mixture was heated at reflux for 4.5 hours and then stirred at RT overnight. The reaction mixture was quenched by pouring into vigorously stirring water (600 ml) containing sodium hydrogencarbonate (110 g). The dark brown mixture was extracted with DCM (3×200 ml) and the organic phase was washed with water (200 ml) and brine (100 ml), dried (MgSO4) and concentrated in vacuo to afford the title product as a brown oil. 1H-NMR: [400 MHz, CDCl3, δH, 8.87 (1H, d, J=1.4 Hz, ArH), 8.39 (1H, d, J=1.9 Hz, ArH).
Quantity
31 g
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250 mL
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85 g
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reactant
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Synthesis routes and methods II

Procedure details

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BrOBr
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